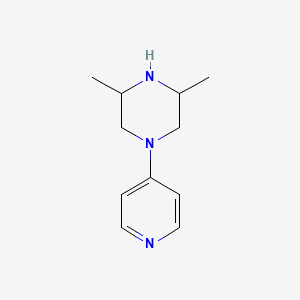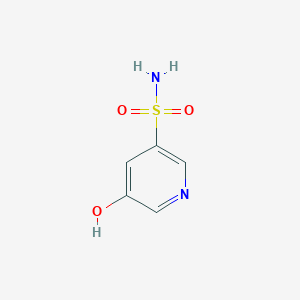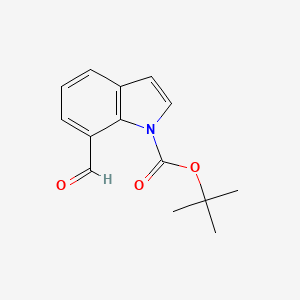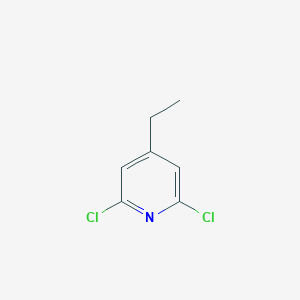
2,6-Dichloro-4-ethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-ethylpyridine is a halogenated aromatic organic compound belonging to the pyridine family. It features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl group at position 4. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene in the presence of a catalyst. The resulting pyridine derivative can then be chlorinated and ethylated to obtain this compound.
Substitution Reactions: Starting from 2,6-dichloropyridine, the ethyl group can be introduced through nucleophilic substitution reactions using ethylating agents like ethyl iodide or ethyl bromide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine-N-oxide.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 2,6-dimethyl-4-ethylpyridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia, and solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: 2,6-Dimethyl-4-ethylpyridine.
Substitution: Hydroxylated or aminated pyridines.
Applications De Recherche Scientifique
2,6-Dichloro-4-ethylpyridine is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dichloro-4-ethylpyridine exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely based on the biological system and the desired outcome.
Comparaison Avec Des Composés Similaires
2,6-Dichloropyridine
2,6-Dibromopyridine
2,6-Dimethylpyridine
Propriétés
Formule moléculaire |
C7H7Cl2N |
|---|---|
Poids moléculaire |
176.04 g/mol |
Nom IUPAC |
2,6-dichloro-4-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 |
Clé InChI |
MZFTWMNZFCYVFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



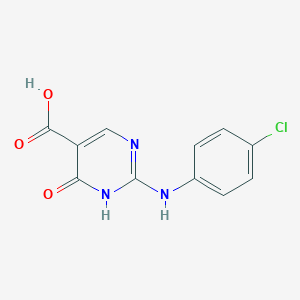

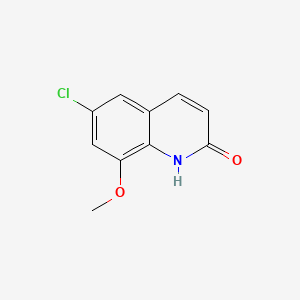
![1,1-Dimethylethyl 4-[(6-fluoro-1,3-dihydro-1-oxo-2H-isoindol-2-yl)methyl]-1-piperidinecarboxylate](/img/structure/B15364080.png)
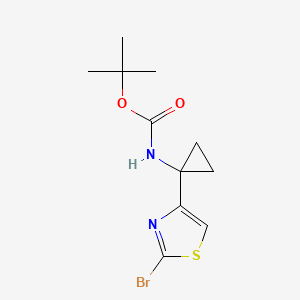

![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
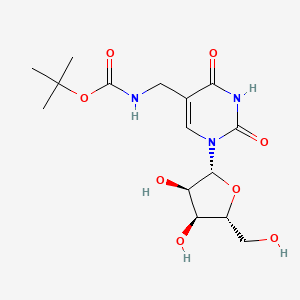
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
